molecular formula C22H22N2O5 B6549490 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 1040640-93-4

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B6549490
CAS No.: 1040640-93-4
M. Wt: 394.4 g/mol
InChI Key: GPPHALJNTPBXOC-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as benzodioxoles . These compounds contain a benzene ring fused to a 1,3-dioxole. A common example is N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. For instance, the synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring fused to a 1,3-dioxole . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

Reactions involving similar compounds can include interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary greatly. For instance, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has a molecular weight of 207.2689 .

Mechanism of Action

The mechanism of action for similar compounds can vary greatly depending on the specific compound and its intended use. For instance, some synthetic cathinones have been reported to cause a number of stimulant-like adverse effects .

Safety and Hazards

The safety and hazards associated with similar compounds can vary greatly depending on the specific compound. Some synthetic cathinones have been reported to cause a number of adverse effects, including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Future Directions

The future directions for research into similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14(2)15-3-6-18(7-4-15)26-12-22(25)23-11-17-10-20(29-24-17)16-5-8-19-21(9-16)28-13-27-19/h3-10,14H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPHALJNTPBXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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